[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Overview
Description
1,2-Dioleoyl-3-Lauroyl-rac-glycerol: is a triacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position . This compound is found in natural sources such as date seed oil and the fat body of male bumblebees . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and lauric acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol involves the use of high-purity raw materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:
Purification of fatty acids: Oleic acid and lauric acid are purified to remove impurities.
Esterification: The purified fatty acids are reacted with glycerol in the presence of a catalyst.
Separation and purification: The resulting product is separated and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release the constituent fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Methanol or ethanol, along with a catalyst such as sodium methoxide, are commonly used in transesterification reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Oleic acid, lauric acid, and glycerol.
Transesterification: Methyl or ethyl esters of oleic acid and lauric acid.
Scientific Research Applications
1,2-Dioleoyl-3-Lauroyl-rac-glycerol has several scientific research applications, including:
Lipid Biochemistry: It is used as a model compound to study the behavior of triacylglycerols in biological systems.
Mass Spectrometry: The compound is used as an internal standard for the quantification of triacylglycerols in various samples.
Pharmaceutical Development: It is used in the development of lipid-based drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Nutritional Studies: The compound is used to study the metabolism and nutritional effects of different fatty acids in the diet.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases and other enzymes that hydrolyze triacylglycerols, releasing fatty acids that can be used for energy production or other metabolic processes.
Comparison with Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is unique due to the presence of lauric acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. The shorter chain length of lauric acid compared to palmitic or stearic acid results in different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUGKDDADDDHD-YPAXQUSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303607 | |
Record name | Glyceryl 1,2-dioleate 3-laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-52-8 | |
Record name | Glyceryl 1,2-dioleate 3-laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4016-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1,2-dioleate 3-laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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